

A Head-to-Head Comparison of Spliceosome Inhibitors

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The spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing, has emerged as a critical target in the development of novel therapeutics, particularly in oncology and for specific genetic disorders. Mutations or dysregulation of splicing factors are hallmarks of various cancers and other diseases. This guide provides an objective, data-driven comparison of prominent spliceosome inhibitors, focusing on their mechanisms of action, efficacy, and the experimental basis for these findings.

Introduction to Spliceosome Inhibition

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding introns are removed, and coding exons are ligated to form mature mRNA. The spliceosome, a dynamic complex of small nuclear RNAs (snRNAs) and proteins, orchestrates this intricate process. Key components of the spliceosome, such as Splicing Factor 3b Subunit 1 (SF3B1), U2 small nuclear RNA auxiliary factor 1 (U2AF1), and Serine/arginine-rich splicing factor 2 (SRSF2), are frequently mutated in various cancers, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL), as well as in solid tumors. These mutations often lead to aberrant splicing, producing oncogenic proteins or disrupting tumor suppressor pathways. Consequently, inhibiting the spliceosome has become a promising therapeutic strategy.

This guide focuses on a head-to-head comparison of several leading spliceosome inhibitors:

- H3B-8800: An orally bioavailable small molecule that targets the SF3b complex.
- E7107 (Pladienolide B derivative): A first-in-class spliceosome inhibitor that also targets the SF3b complex.
- Risdiplam: An orally available small molecule that modifies the splicing of the SMN2 gene.
- Branaplam: An orally available small molecule that modulates splicing of the HTT gene.

Mechanism of Action

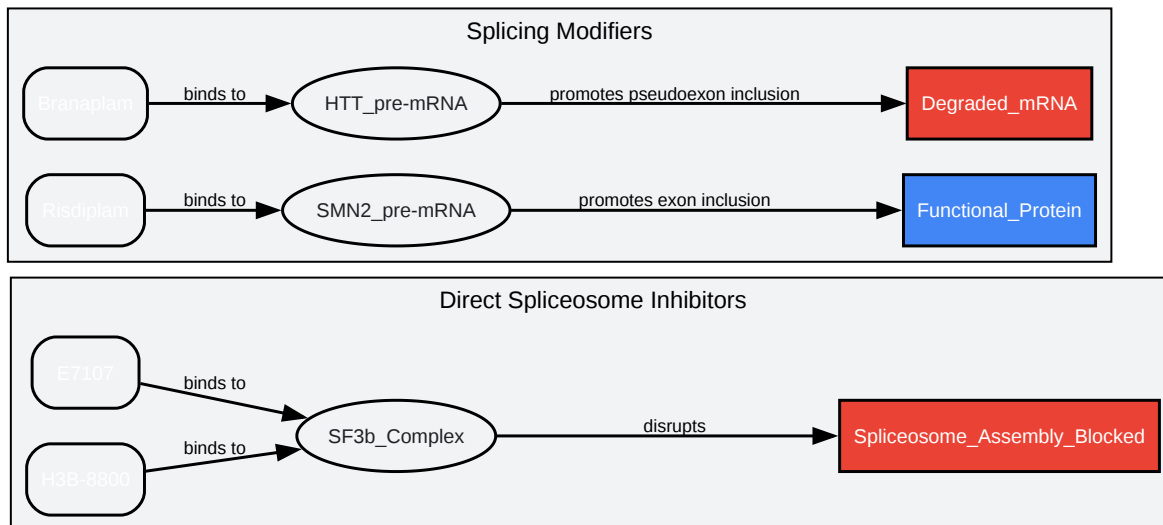
Spliceosome inhibitors can be broadly categorized based on their target and mechanism. H3B-8800 and E7107 are direct inhibitors of the core spliceosome machinery, while Risdiplam and Branaplam are classified as splicing modifiers that target specific pre-mRNAs.

H3B-8800 and E7107 both target the SF3b complex, a critical component of the U2 snRNP. The SF3b complex is responsible for recognizing the branch point sequence within the intron, a crucial step in the initiation of splicing. By binding to the SF3b complex, H3B-8800 and E7107 disrupt its interaction with the pre-mRNA, leading to the inhibition of spliceosome assembly and function.^{[1][2][3][4]} This results in the accumulation of unspliced or mis-spliced pre-mRNAs, which can trigger cell cycle arrest and apoptosis in cancer cells.^[1] H3B-8800 has been shown to preferentially kill cells with spliceosome mutations.^{[1][3]} E7107 has been demonstrated to block the stable binding of the U2 snRNP to the pre-mRNA.^[2]

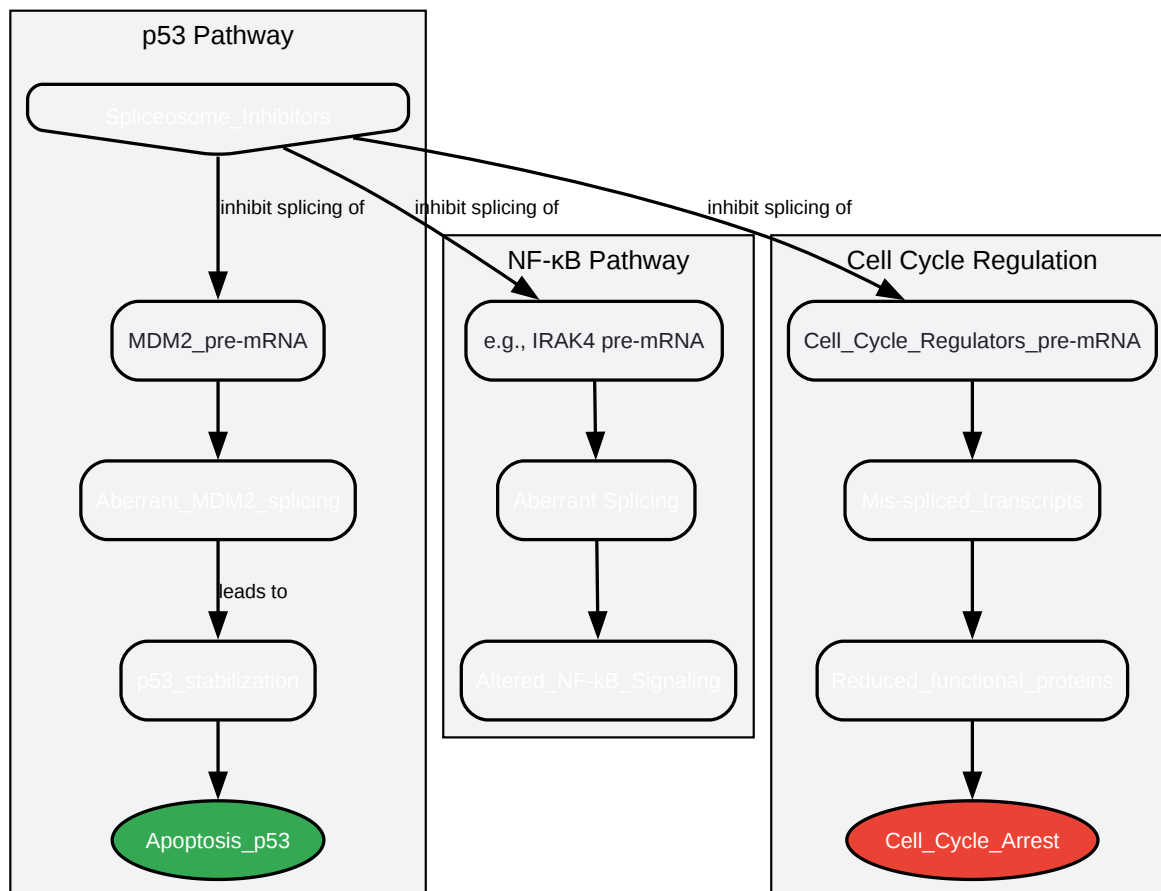
Risdiplam is a splicing modifier that specifically targets the pre-mRNA of the Survival of Motor Neuron 2 (SMN2) gene.^{[5][6][7][8][9]} In spinal muscular atrophy (SMA), a deficiency in the SMN protein leads to motor neuron degeneration. Risdiplam binds to two sites on the SMN2 pre-mRNA, promoting the inclusion of exon 7, which is often excluded, leading to the production of a full-length, functional SMN protein.^{[5][8][9]}

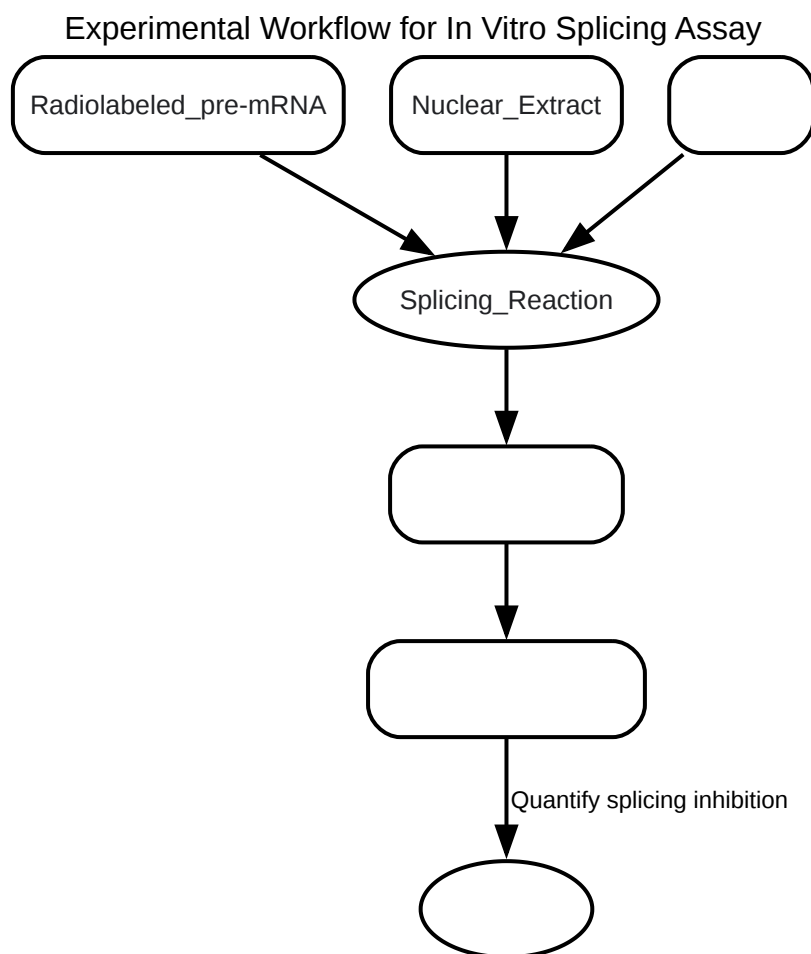
Branaplam also acts as a splicing modulator, initially developed for SMA but later repurposed for Huntington's disease.^{[10][11][12]} In the context of Huntington's disease, branaplam promotes the inclusion of a pseudoexon in the huntingtin (HTT) pre-mRNA.^{[10][12]} This leads to the production of an unstable mRNA transcript that is subsequently degraded, resulting in lower levels of the mutant huntingtin protein.^[10]

General Mechanisms of Spliceosome Inhibitors



Signaling Pathways Affected by Spliceosome Inhibition





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